3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

V1a receptor antagonism indole-carboxamide pharmacophore positional isomer differentiation

3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-84-7) is a fully synthetic, heterocyclic small molecule composed of an indole-3-carbonyl moiety linked via a piperidin-3-yl bridge to a quinazolin-4(3H)-one core. Its molecular formula is C22H20N4O2 with a molecular weight of 372.4 g/mol and a computed XLogP3 of 2.7.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 2034422-84-7
Cat. No. B2827483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034422-84-7
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2
InChIKeyIZFVBGCTZHNBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-84-7) — Structural Profile and Procurement Rationale


3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-84-7) is a fully synthetic, heterocyclic small molecule composed of an indole-3-carbonyl moiety linked via a piperidin-3-yl bridge to a quinazolin-4(3H)-one core [1]. Its molecular formula is C22H20N4O2 with a molecular weight of 372.4 g/mol and a computed XLogP3 of 2.7 [1]. The compound is catalogued as a research-grade screening compound (AKOS026703947, F6559-0471) and is primarily sourced for exploratory medicinal chemistry, kinase profiling, and structure–activity relationship (SAR) studies [1].

Why 3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Substituted by Generic Indole-Quinazolinone Analogs


The compound’s differentiation resides in the precise connectivity of its three pharmacophoric elements: the indole-3-carbonyl orientation, the piperidin-3-yl stereocenter, and the quinazolin-4(3H)-one core. Positional isomers such as the indole-2-carbonyl analog alter the hydrogen-bonding geometry of the indole NH, directly impacting target recognition [1]. Replacing the indole-3-carbonyl with a simpler acyl group (e.g., 2-chlorobenzoyl or cyclopentanecarbonyl) eliminates the indole NH donor, removes the extended π-stacking surface, and reduces molecular complexity [2]. Conversely, direct 2-(indol-3-yl)quinazolin-4(3H)-one hybrids lack the conformational flexibility and additional hydrogen-bonding opportunities provided by the piperidine linker [3]. These structural distinctions, demonstrated across multiple indole-quinazolinone chemotypes, mean that generic substitution introduces uncontrolled variables in binding affinity, selectivity, and physicochemical behavior that cannot be predicted without quantitative profiling of the exact compound [1][2][3].

Quantitative Differentiation Evidence for 3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Against Closest Analogs


Indole-3-Carbonyl vs. Indole-2-Carbonyl Positional Isomerism: Predicted Binding Mode Divergence

The target compound positions the indole NH at the 3-carbonyl attachment relative to the piperidine ring, a geometry explicitly claimed in V1a receptor antagonist patents (Formula I) as critical for vasopressin receptor binding [1]. In contrast, the regioisomer 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one places the indole NH nearer the piperidine axis, altering the vector of the sole hydrogen-bond donor on the indole ring [2]. Patent SAR data for indole-3-carbonyl-piperidine derivatives show that even minor substituent shifts on the indole ring produce >10-fold differences in V1a binding affinity (Ki values ranging from <10 nM to >1,000 nM depending on the indole substitution pattern) [1]. While no head-to-head Ki comparison between the 3-carbonyl and 2-carbonyl regioisomers is published, the documented sensitivity of the indole-3-carbonyl series to positional modifications establishes that the two regioisomers are not functionally interchangeable [1].

V1a receptor antagonism indole-carboxamide pharmacophore positional isomer differentiation

Acyl Group Pharmacophore Differentiation: Indole-3-Carbonyl vs. 2-Chlorobenzoyl and Cyclopentanecarbonyl Analogs

The target compound's indole-3-carbonyl group provides one hydrogen-bond donor (indole NH, HBD count = 1) and an extended aromatic π-surface (indole bicyclic system), which are absent in the 2-chlorobenzoyl analog (CAS 2034295-61-7; HBD count = 0, single aromatic ring with electron-withdrawing chlorine) and the cyclopentanecarbonyl analog (CAS 2034309-50-5; HBD count = 0, aliphatic ring) [1]. Molecular docking studies of the 2-chlorobenzoyl analog suggest binding as an ATP-non-competitive inhibitor against CDK2 and HER2, whereas the cyclopentanecarbonyl analog shows general cytotoxicity against MCF-7 and A2780 cell lines without a defined molecular target [2][3]. The indole-3-carbonyl’s combination of H-bond donor capacity and π-stacking potential is specifically associated with enhanced binding to protein–protein interaction interfaces and kinase hinge regions, as documented for indole-3-carboxamide-containing V1a antagonists and CB1 agonists [4]. The target compound therefore offers a pharmacophore profile (H-bond donor + aromatic π-system) that cannot be replicated by the 2-chlorobenzoyl or cyclopentanecarbonyl derivatives, which lack the indole NH donor [1].

kinase inhibition acyl group SAR hydrogen-bond donor capacity

Physicochemical Property Differentiation: Drug-Likeness and Permeability Benchmarks Relative to Direct Indole-Quinazolinone Hybrids

The target compound's physicochemical profile was computed and compared to the benchmark 2-(1H-indol-3-yl)quinazolin-4(3H)-one scaffold, a simpler indole-quinazolinone hybrid with reported antibacterial and cytotoxic activity [1][2]. The target compound has a higher molecular weight (372.4 vs. 261.3 g/mol), increased topological polar surface area (TPSA = 68.8 vs. ~44 Ų), and an additional hydrogen-bond acceptor (HBA = 3 vs. 2) due to the piperidine carbonyl linker [1][2]. The XLogP3 of 2.7 falls within the optimal range (1–3) for oral bioavailability per Lipinski and Veber rules, while the rotatable bond count of 2 is exceptionally low, predicting a rigid, conformationally constrained scaffold with potentially higher target specificity compared to more flexible analogs [1]. In contrast, the direct 2-(indol-3-yl)quinazolin-4(3H)-one hybrid (e.g., compound 3k from Mendogralo et al. 2023) lacks the piperidine linker entirely, resulting in a flatter molecular topology with reduced 3D complexity (Fsp³ ≈ 0.0 vs. ~0.27 for the target compound) [2][3]. Higher Fsp³ (fraction of sp³ carbons) has been correlated with improved clinical success rates and reduced off-target toxicity in medicinal chemistry campaigns [3].

drug-likeness permeability physicochemical profiling

Piperidine Linker Conformational Restriction vs. Direct Indole-Quinazolinone and Extended-Linker Analogs

The target compound features a piperidin-3-yl linker that introduces a defined stereocenter (undefined stereocenter count = 1) and conformational restriction between the indole-3-carbonyl and quinazolin-4(3H)-one moieties [1]. This contrasts with two alternative linker strategies: (a) the direct C–C linkage in 2-(indol-3-yl)quinazolin-4(3H)-one derivatives, which produces a near-planar, fully conjugated system with minimal conformational freedom [2]; and (b) the extended ethyl-linker in N-[2-(quinazolin-4(3H)-on-3-yl)ethyl]-indole-3-carboxamide analogs, which adds two rotatable bonds and increases conformational entropy [3]. The piperidine ring in the target compound restricts the distance between the indole carbonyl oxygen and the quinazolinone N3 to approximately 4.5–5.5 Å (estimated from PubChem 3D conformer), positioning the indole ring for potential edge-to-face π-stacking with aromatic residues while maintaining the quinazolinone core for hydrogen-bonding interactions [1]. In the direct-linked series, the indole and quinazolinone rings are coplanar, favoring intercalation but limiting the ability to engage two distinct binding pockets simultaneously [2].

linker SAR conformational restriction piperidine stereochemistry

High-Value Research and Industrial Application Scenarios for 3-(1-(1H-Indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one


Kinase Profiling and Hit Identification with Indole-3-Carbonyl-Containing Quinazolinone Libraries

The compound's indole-3-carbonyl pharmacophore matches the structural requirements validated in V1a receptor antagonist patents, where the indole-3-carboxamide moiety engages the receptor binding pocket via its hydrogen-bond donor and aromatic interactions [1]. Screening this compound against kinase panels (especially CMGC-family kinases such as CDK2, GSK-3β, and CLK family members) is warranted because quinazolin-4(3H)-one derivatives with piperidine linkers have demonstrated ATP-competitive and non-competitive inhibition modes depending on the acyl substituent [2]. The presence of the undefined piperidine stereocenter offers the opportunity for chiral resolution and enantiomer-specific activity profiling, which may identify a eutomer with enhanced selectivity [3].

SAR Expansion Around the Indole-Piperidine-Quinazolinone Scaffold for Protein–Protein Interaction Targets

The higher three-dimensional character (Fsp³ ≈ 0.27) of this compound relative to flat indole-quinazolinone hybrids makes it a privileged starting point for targeting protein–protein interactions (PPIs), where enhanced shape complementarity correlates with improved selectivity [1]. The piperidine nitrogen serves as a synthetic diversification point that can be elaborated with alternative acyl, sulfonyl, or alkyl groups, enabling systematic exploration of the acyl-binding sub-pocket without altering the quinazolinone-indole distance [2]. This is distinct from direct-linked indole-quinazolinone hybrids, where chemical modification is limited to electrophilic aromatic substitution on the indole or quinazolinone rings [3].

Physicochemical Benchmarking and Permeability Profiling for CNS Drug Discovery Programs

With a computed XLogP3 of 2.7, TPSA of 68.8 Ų, and only one hydrogen-bond donor, the compound falls within multiparameter optimization space considered favorable for CNS drug candidates (CNS MPO score ≥ 4.0 predicted) [1]. The low rotatable bond count (2) and moderate molecular weight (372.4 g/mol) further support its use as a CNS-penetrant probe. Researchers focused on CNS indications (e.g., neurodegenerative diseases, psychiatric disorders) can benchmark this compound against approved CNS drugs to predict blood–brain barrier penetration potential, a profiling step not feasible with the more lipophilic direct indole-quinazolinone hybrids (XLogP3 ≈ 3.5–4.5) [2].

Synthetic Intermediate for Fused Polycyclic Quinazolinone Alkaloid Mimetics

The target compound's indole-3-carbonyl-piperidine-quinazolinone architecture serves as a ring-opened analog of the natural alkaloid rutaecarpine (an indolo[2′,3′:3,4]pyrido[2,1-b]quinazolinone), which exhibits anticancer, anti-inflammatory, and antithrombotic activities [1]. The piperidine linker in the target compound mimics the pyrido ring of rutaecarpine but with greater conformational flexibility, enabling SAR studies that are not possible with the rigid pentacyclic natural product [2]. The compound can be used as a late-stage intermediate for cyclization reactions to generate novel rutaecarpine-like scaffolds with modified ring sizes and substitution patterns [2].

Quote Request

Request a Quote for 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.